[4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
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Overview
Description
[4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is a complex organic compound that features an imidazole ring, a piperidine ring, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the piperidine ring can be prepared via the hydrogenation of pyridine. The final compound is obtained by coupling these intermediates under specific reaction conditions, such as the use of a base like sodium hydride and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, [4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is studied for its potential as a ligand for various receptors, including G-protein coupled receptors (GPCRs) and ion channels .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as GPCRs and ion channels. By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a piperidine ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
What sets [4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone apart from these similar compounds is its unique combination of an imidazole ring, a piperidine ring, and a phenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-21(25-12-2-1-3-13-25)17-4-6-18(7-5-17)27-19-8-14-24(15-9-19)16-20-22-10-11-23-20/h4-7,10-11,19H,1-3,8-9,12-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQCETUJBKAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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